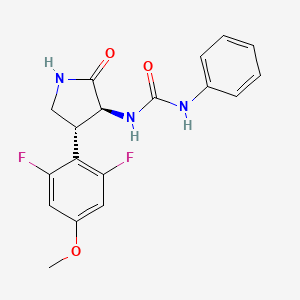
CCW 28-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCW 28-3 is a novel potent covalent BRD4 degrader, degrading BRD4 in a proteasome- and RNF4-dependent manner without inhibiting RNF4 autoubiquitination activity.
Wissenschaftliche Forschungsanwendungen
Advanced Circulation Control Wing (CCW) in Aircraft
- Research on Advanced CCW Airfoils : A study by Englar, Smith, Kelley, and Rover (1994) focused on developing advanced versions of circulation control wing (CCW) blown high-lift airfoils for subsonic transport aircraft. They aimed to increase high-lift system performance while reducing complexity. Experimental results showed promising lift coefficient values, indicating potential for improved aircraft performance.
Concrete Waste as a Sustainable Material
- Incorporation of Crushed Concrete Waste (CCW) in Concrete Mixes : Ghorbani et al. (2019) investigated the effects of various sizes of crushed concrete waste (CCW) on the mechanical and durability characteristics of concrete mixes. Their research found that incorporating 25% of CCW improved the strength of concrete mixes, suggesting a sustainable approach to concrete production. Read more.
Educational Techniques in Science Teaching
- Case-Based Computerized Laboratory (CCL) in Chemistry Education : A study by Dori and Sasson (2008) explored the impact of a case-based computerized laboratory (CCL) on high school students' chemistry understanding and graphing skills. The findings indicated significant improvement in students' abilities in these areas, highlighting the effectiveness of integrating computerized experiments with case studies. Read more.
5G Technology and In Vitro Exposure Systems
- In Vitro Exposure System for 28 GHz : Lee et al. (2020) developed an in vitro exposure system for 28 GHz to study the biological effects of 5G communication. Their study successfully implemented a system that could be applied in various MMW dose-response studies, providing a foundation for further research on the impact of 5G technology. Read more.
Counterclockwise Dynamics in Systems Analysis
- Multistability in Systems with CCW Dynamics : Research by Angeli (2007) extended the notion of counterclockwise (CCW) input-output dynamics for the global analysis of multistability in positive feedback interconnections. This concept has applications in systems biology and can help in understanding CCW dynamics in specific applications. Read more.
Countercurrent Separation in Natural Products
- Technology and Method Development in Countercurrent Separation : Pauli et al. (2008) provided an assessment of countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) for the separation of natural products. This research is significant for applications in natural products chemistry, metabolome, and proteome research. Read more.
Eigenschaften
Molekularformel |
C44H42Cl2N6O4S |
|---|---|
Molekulargewicht |
821.818 |
IUPAC-Name |
(R)-N-Benzyl-2-chloro-N-(4-(4-(4-(2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamido)butoxy)phenoxy)phenyl)acetamide |
InChI |
InChI=1S/C44H42Cl2N6O4S/c1-28-29(2)57-44-41(28)42(32-11-13-33(46)14-12-32)48-38(43-50-49-30(3)52(43)44)25-39(53)47-23-7-8-24-55-35-19-21-37(22-20-35)56-36-17-15-34(16-18-36)51(40(54)26-45)27-31-9-5-4-6-10-31/h4-6,9-22,38H,7-8,23-27H2,1-3H3,(H,47,53)/t38-/m1/s1 |
InChI-Schlüssel |
WSSWVTZWODGGCO-KXQOOQHDSA-N |
SMILES |
O=C(N(CC1=CC=CC=C1)C2=CC=C(OC3=CC=C(OCCCCNC(C[C@@H]4C5=NN=C(C)N5C6=C(C(C)=C(C)S6)C(C7=CC=C(Cl)C=C7)=N4)=O)C=C3)C=C2)CCl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CCW 28-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)


![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)